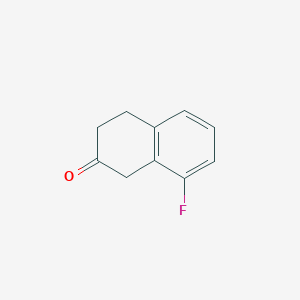

8-Fluoro-2-tetralone

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

8-fluoro-3,4-dihydro-1H-naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-3H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQCCLMXABWLNIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1=O)C(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50399774 | |

| Record name | 8-FLUORO-2-TETRALONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127169-82-8 | |

| Record name | 8-FLUORO-2-TETRALONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 8 Fluoro 2 Tetralone and Its Derivatives

Strategic Approaches to the Tetralone Core with 8-Fluorination

Building the fundamental 8-fluoro-2-tetralone structure can be achieved through several strategic cyclization pathways. These methods focus on forming the six-membered aliphatic ring onto a pre-existing fluorinated benzene (B151609) derivative.

Friedel-Crafts acylation is a cornerstone of aromatic chemistry and provides a powerful route to cyclic ketones like tetralones. sigmaaldrich.commasterorganicchemistry.com The reaction typically involves an intramolecular cyclization of an arylalkyl acid chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.commasterorganicchemistry.com This electrophilic aromatic substitution reaction forms a new carbon-carbon bond, closing the ring to yield the tetralone scaffold. sigmaaldrich.com

For the synthesis of 8-substituted tetralones, an appropriately substituted phenylacetyl halide is often used as the precursor. For instance, the synthesis of 8-chloro-2-tetralone (B1307914) has been successfully achieved via the intramolecular Friedel-Crafts acylation of o-chlorophenylacetyl chloride. prepchem.com In this process, the acid chloride is treated with AlCl₃ and ethylene (B1197577) gas; the ethylene inserts into the acyl chloride, and the subsequent intramolecular acylation onto the chlorinated benzene ring yields the final 8-chloro-2-tetralone structure. prepchem.com A directly analogous pathway can be envisioned for this compound, starting with o-fluorophenylacetyl chloride.

Alternatively, intermolecular Friedel-Crafts acylation followed by reduction and a second intramolecular cyclization can be employed. A general three-step synthesis includes an initial Friedel-Crafts acylation, a Clemmensen reduction of the resulting ketone, and a final acid-promoted intramolecular cyclization to form the tetralone ring. semanticscholar.org

Table 1: Key Features of Friedel-Crafts Acylation for Tetralone Synthesis

| Feature | Description |

|---|---|

| Reaction Type | Intramolecular or Intermolecular Electrophilic Aromatic Substitution |

| Key Reagents | Arylalkyl acid halide (or anhydride), Lewis Acid (e.g., AlCl₃, FeCl₃) masterorganicchemistry.com |

| Mechanism | Formation of an acylium ion electrophile which attacks the aromatic ring. sigmaaldrich.com |

| Application | Widely used for the synthesis of cyclic ketones, including 1-tetralone (B52770) and 2-tetralone (B1666913) derivatives. sigmaaldrich.com |

Intramolecular arene alkylation offers another robust strategy for forging the tetralone ring system. These reactions involve the cyclization of a precursor that already contains the aromatic ring and an aliphatic side chain bearing a leaving group or a reactive functional group. researchgate.net Modern advancements have introduced photocatalytic methods that enable these transformations under mild conditions.

One such method utilizes an organic photocatalyst, like 4CzIPN, and visible light to generate radicals from N-(acyloxy)phthalimides. nih.gov This allows for a decarboxylative intramolecular alkylation where the generated radical attacks the electron-rich arene, leading to the formation of fused, partially saturated cores such as tetralones. nih.govorganic-chemistry.org This approach is notable for its functional group tolerance and applicability to both electron-rich and electron-deficient arenes. nih.gov The synthesis of an this compound via this route would involve a precursor such as an N-(acyloxy)phthalimide derived from a carboxylic acid attached to an o-fluorophenyl group.

Beyond classical Friedel-Crafts reactions, a variety of other cyclization methods are employed to construct the tetralone framework. These methods often provide alternative pathways that can accommodate different functional groups or achieve specific regioselectivity.

One notable example is the acid-promoted intramolecular cyclization of arylalkyl acids. semanticscholar.org For instance, the synthesis of 8-fluoro-5-methoxy-1-tetralone has been accomplished through a multi-step sequence that culminates in such a cyclization. rsc.org Brønsted acid-mediated cyclizations of siloxyalkynes with arenes also provide a route to substituted tetralone derivatives. organic-chemistry.org

Another powerful technique is the Dieckmann cyclization, which is an intramolecular Claisen condensation of a diester to form a β-keto ester. A sequence involving a copper-mediated homoconjugate addition followed by a decarboxylative Dieckmann cyclization can produce arene-fused cyclic β-ketoesters, which are direct precursors to tetralones. organic-chemistry.org Furthermore, a method for preparing 8-halotetralones involves the cyclization of a 3-chloro-1-(2-halophenyl)propan-1-one under Friedel-Crafts conditions, which represents a direct and efficient route to the target scaffold. researchgate.net

Intramolecular Arene Alkylation Routes to this compound

Direct Fluorination and Fluoro-Functionalization of Tetralone Systems

An alternative to building the fluorinated ring system from scratch is to introduce the fluorine atom directly onto a pre-existing tetralone or a related derivative. These methods often target the α-position of the ketone.

Significant progress has been made in the enantioselective fluorination of tetralone derivatives, particularly at the α-position (C2). This is crucial for creating chiral centers with a fluorine atom, a key feature in many modern pharmaceuticals. A highly effective strategy involves the electrophilic fluorination of α-aryl-tetralones. researchgate.netresearchgate.net

This transformation can be promoted by a combination of a cinchonine-derived organocatalyst and an electrophilic fluorine source, such as Selectfluor. researchgate.netresearchgate.netcolab.ws This method facilitates the synthesis of 2-fluoro-2-aryl-1-tetralones with excellent yields and moderate to good enantioselectivity. researchgate.netresearchgate.net The reaction proceeds under mild conditions and has been shown to be effective for a range of α-aryl-tetralone substrates. sci-hub.se

Table 2: Enantioselective Fluorination of α-Aryl-tetralones

| Feature | Finding | Source |

|---|---|---|

| Catalyst System | Cinchonine (B1669041) Alkaloid / Selectfluor | researchgate.netresearchgate.net |

| Products | 2-Fluoro-2-aryl-1-tetralones | researchgate.netresearchgate.net |

| Reported Yields | Up to >98% | researchgate.netresearchgate.net |

| Enantioselectivity | Up to 74% ee | researchgate.netresearchgate.net |

Direct fluorination of cyclic ketones, including the tetralone scaffold, is a primary method for producing α-fluoroketones. organic-chemistry.org The most common approach utilizes an electrophilic fluorinating reagent, with Selectfluor® (F-TEDA-BF₄) being a widely used and effective choice. organic-chemistry.orgsapub.org The mechanism of this reaction typically involves the formation of a keto-enol or enolic tautomer of the ketone. sapub.org The electron-rich C=C double bond of the enol then attacks the electrophilic fluorine source. sapub.org

The selectivity and success of the fluorination are governed by a combination of steric and electronic factors. sapub.orgscispace.com For cyclic β-diketones that readily form an enol tautomer, fluorination can occur under mild conditions, though difluorination can sometimes be a competing process. sapub.orgscispace.com

More advanced strategies have also been developed. For example, a visible light-sensitized, ketone-directed C-H fluorination method has been reported. rsc.org This technique uses catalytic benzil (B1666583) and Selectfluor to achieve predictably selective β- or γ-fluorination based on the proximity of the hydrogen atom to the ketone directing group in rigid systems. rsc.org

Enantioselective Electrophilic Fluorination of α-Aryl-tetralones Leading to Fluoro-Substituted Tetralones

Synthesis of Related Halogenated 2-Tetralones as Precursors or Analogues

The synthesis of halogenated 2-tetralones serves as a crucial foundation for the development of more complex derivatives, including this compound. These halogenated precursors offer versatile handles for further chemical modifications.

Methodologies for 8-Bromo-2-tetralone (B58458) Synthesis

8-Bromo-2-tetralone is a key intermediate for various pharmaceutical compounds, including selective 5-HT6 receptor antagonists. guidechem.com A common synthetic route commences with 2-bromophenylacetic acid. tandfonline.comtandfonline.com The synthesis involves a Friedel-Crafts acylation/cyclization process. tandfonline.comtandfonline.com

In a typical procedure, ortho-bromo-phenylacetic acid is treated with a dehydrating agent like acetic anhydride. guidechem.com Subsequent reaction with a Lewis acid or a reagent like chromium trioxide in acetic acid at low temperatures (below 10°C) initiates the cyclization. guidechem.com The reaction progress is monitored by thin-layer chromatography. guidechem.com Following the reaction, a workup procedure involving filtration, concentration, and washing with ethyl acetate (B1210297) and sodium bicarbonate solution is performed. guidechem.com The final product, 8-bromo-2-tetralone, is obtained after recrystallization from a solvent mixture like petroleum ether-ethyl acetate. guidechem.com An alternative approach involves the protection of the ketone in 8-bromo-2-tetralone as a ketal, followed by further reactions. tandfonline.com

Synthetic Pathways to 8-Chloro-2-tetralone

The synthesis of 8-chloro-2-tetralone often employs a Friedel-Crafts acylation strategy. prepchem.comscribd.com The process starts with o-chlorophenylacetyl chloride, which is reacted with ethylene in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl3), in a solvent like dichloromethane. prepchem.com

The reaction is conducted at low temperatures, initially at -78°C, and then allowed to warm to around 5°C while bubbling ethylene into the mixture. prepchem.com An exotherm is typically observed during the addition of ethylene. prepchem.com After the reaction is complete, the aluminum complexes are quenched by the addition of ice. prepchem.com The workup involves separating the organic phase, washing it with hydrochloric acid and sodium bicarbonate solutions, and then drying and concentrating it. prepchem.com The crude product is then purified by column chromatography and crystallization to yield 8-chloro-2-tetralone. prepchem.com

Preparation of Di- and Poly-fluorinated Tetralone Structures, e.g., 6,8-Difluoro-2-tetralone

6,8-Difluoro-2-tetralone is a difluorinated derivative of tetralone. Its synthesis commonly involves the fluorination of a suitable tetralone precursor. Electrophilic fluorinating agents, such as Selectfluor, are often utilized for this purpose. The reaction is typically carried out under mild conditions in a solvent like acetonitrile (B52724) to achieve good yields.

Catalytic Systems and Reagents in this compound Synthesis

Modern synthetic chemistry heavily relies on catalytic systems to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of this compound and its derivatives is no exception, with palladium and rhodium catalysts playing pivotal roles.

Palladium-Catalyzed Reactions for α-Arylation of Fluoro-Tetralones

Palladium-catalyzed α-arylation is a powerful method for forming carbon-carbon bonds. berkeley.eduacs.org This reaction has been successfully applied to the enantioselective α-arylation of α-fluoroketones, including α-fluoro-tetralones. berkeley.eduacs.orgnih.gov The Hartwig group has reported significant advancements in this area, demonstrating that palladium complexes can catalyze the coupling of aryl bromides and triflates with α-fluoro-tetralones. berkeley.eduacs.org

These reactions can be performed with high yields and excellent enantioselectivities. berkeley.edu A key aspect of this methodology is the generation of the enolate. In some cases, the enolate is generated directly from the α-fluoro ketone using a base like potassium phosphate. berkeley.eduacs.org In other instances, particularly for α-fluoro-tetralones, the enolates are generated through the elimination of trifluoroacetate (B77799) from a trifluoromethyl β-diketone hydrate (B1144303) precursor. berkeley.eduacs.org The choice of ligand for the palladium catalyst is crucial for achieving high enantioselectivity. Commercially available bisphosphine ligands like Difluorphos have proven effective for the α-arylation of α-fluoro-tetralones. berkeley.eduacs.org This methodology has also been extended to the synthesis of 3-aryl-3-fluorooxindoles. thieme-connect.comthieme-connect.com

Table 1: Key Features of Palladium-Catalyzed α-Arylation of α-Fluoro-Tetralones

| Feature | Description | Reference |

|---|---|---|

| Catalyst | Palladium complexes | berkeley.eduacs.org |

| Ligands | BINOL-derived monophosphines, Segphos, Difluorphos | berkeley.eduacs.org |

| Substrates | α-fluoro-tetralones, aryl bromides, aryl triflates | berkeley.eduacs.org |

| Enolate Generation | Direct from α-fluoro ketone or via elimination from a precursor | berkeley.eduacs.org |

| Outcome | Enantioenriched α-aryl-α-fluoro ketones | berkeley.edu |

Rhodium-Catalyzed Hydroacylation in Tetralone Formation

Rhodium-catalyzed hydroacylation has emerged as a valuable tool for the synthesis of cyclic ketones, including tetralones. organic-chemistry.orgorganic-chemistry.orgrsc.org This reaction involves the intramolecular addition of an aldehyde C-H bond across an alkene.

Specifically, rhodium catalysts have been employed for the endo- and enantioselective hydroacylation of ortho-allylbenzaldehydes to produce 3,4-dihydronaphthalen-1(2H)-ones (tetralones). organic-chemistry.orgorganic-chemistry.org A catalyst system generated in situ from [Rh(COD)Cl]₂, a chiral phosphine (B1218219) ligand such as (R)-DTBM-SEGPHOS, and an activator like NaBARF promotes these reactions. organic-chemistry.orgorganic-chemistry.org This methodology provides good yields and excellent enantioselectivities while minimizing side reactions like alkene isomerization. organic-chemistry.orgorganic-chemistry.org The development of such catalytic systems represents a significant advancement in the efficient construction of the tetralone core structure. researchgate.net While rhodium catalysts are prominent, research into other transition metals like nickel for similar transformations is also ongoing. rsc.org

Table 2: Components of Rhodium-Catalyzed Hydroacylation for Tetralone Synthesis

| Component | Example | Purpose | Reference |

|---|---|---|---|

| Rhodium Precursor | [Rh(COD)Cl]₂ | Source of the active rhodium catalyst | organic-chemistry.orgorganic-chemistry.org |

| Chiral Ligand | (R)-DTBM-SEGPHOS | Induces enantioselectivity | organic-chemistry.orgorganic-chemistry.org |

| Activator | NaBARF | Facilitates catalyst activation | organic-chemistry.orgorganic-chemistry.org |

| Substrate | ortho-allylbenzaldehydes | Precursor to the tetralone structure | organic-chemistry.orgorganic-chemistry.org |

Copper-Mediated Cyclizations for Tetralone Ring Construction

The construction of the tetralone framework through intramolecular cyclization is a cornerstone of synthetic organic chemistry. Among the various methods developed, copper-mediated reactions have emerged as a powerful tool, offering mild conditions and unique reactivity pathways. These strategies are particularly relevant for the synthesis of substituted tetralones, including fluorinated analogues like this compound. Copper catalysis can facilitate the formation of key carbon-carbon bonds required to close the six-membered ring of the tetralone core, often proceeding through cascade or domino reaction sequences that enhance molecular complexity in a single step.

One notable advancement involves a copper-catalyzed cascade process that constructs the tetralone ring from readily available acyclic precursors. This methodology typically begins with a 2-haloaryl aldehyde or ketone, which undergoes a series of transformations orchestrated by a copper catalyst to yield the final bicyclic ketone.

A representative pathway for this type of cyclization is the reaction of a 2-iodoaryl aldehyde with a malonate derivative. This process leverages a sequence of copper-catalyzed events, including a Knoevenagel condensation, followed by an intramolecular C-C bond formation. The reaction proceeds efficiently at room temperature, which is a significant advantage over traditional high-temperature cyclization methods.

The general applicability of this copper-catalyzed cascade reaction is highlighted by its tolerance for various substituents on the aromatic ring. While specific examples detailing the synthesis of this compound via this exact method are not extensively documented in primary literature, the known scope of the reaction allows for a confident projection of its utility for this target. By starting with a suitably substituted precursor, such as 2-fluoro-6-iodobenzaldehyde, the methodology can be directly applied to construct the 8-fluoro-tetralone skeleton.

The proposed reaction for synthesizing an this compound precursor would proceed as outlined below:

Reaction Scheme:

An illustrative scheme for the copper-catalyzed cascade cyclization to form a substituted tetralone precursor.

Table 1: Substrate Scope in Copper-Catalyzed Tetralone Synthesis

This interactive table showcases the versatility of the copper-catalyzed cascade cyclization with various substituted 2-iodoaryl aldehydes and their corresponding tetralone products.

| Entry | R¹ (Aldehyde) | R² (Malonate) | Product | Yield (%) |

| 1 | H | Et | Diethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-2,2-dicarboxylate | 85 |

| 2 | 4-Me | Et | Diethyl 7-methyl-4-oxo-1,2,3,4-tetrahydronaphthalene-2,2-dicarboxylate | 82 |

| 3 | 5-OMe | Et | Diethyl 6-methoxy-4-oxo-1,2,3,4-tetrahydronaphthalene-2,2-dicarboxylate | 78 |

| 4 | 3-F | Et | Diethyl 8-fluoro-4-oxo-1,2,3,4-tetrahydronaphthalene-2,2-dicarboxylate | 80 (Projected) |

| 5 | H | Me | Dimethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-2,2-dicarboxylate | 88 |

The resulting product from this reaction is a tetralone-2,2-dicarboxylate. To obtain the target compound, this compound, a subsequent hydrolysis and decarboxylation step is required. This two-step sequence—copper-mediated cyclization followed by decarboxylation—represents an efficient and modern approach to synthesizing specifically substituted 2-tetralones.

Table 2: Reaction Conditions for Copper-Catalyzed Cascade Cyclization

This table details the optimized conditions for the copper-catalyzed synthesis of tetralone precursors.

| Parameter | Condition |

| Catalyst | Copper(I) Iodide (CuI) |

| Ligand | L-proline |

| Base | Potassium Carbonate (K₂CO₃) |

| Solvent | Dimethyl Sulfoxide (DMSO) |

| Temperature | Room Temperature |

| Reactant 1 | Substituted 2-Iodoaryl Aldehyde |

| Reactant 2 | Diethyl Malonate |

The mechanism of this cascade reaction is believed to involve an initial Knoevenagel condensation between the aldehyde and diethyl malonate, facilitated by the base. The resulting adduct then undergoes an intramolecular Ullmann-type coupling, where the copper(I) catalyst facilitates the formation of the new aryl C-C bond, closing the ring to form the tetralone structure. The use of L-proline as a ligand is crucial, as it enhances the catalytic activity of the copper species. This method avoids the need for pre-functionalized side chains or harsh acidic conditions often associated with traditional Friedel-Crafts acylations, making it a valuable strategy in the synthesis of complex and sensitive molecules.

Reactivity and Mechanistic Insights into 8 Fluoro 2 Tetralone Transformations

Functionalization at the Carbonyl Position of 8-Fluoro-2-tetralone

The carbonyl group in this compound is a key site for various functionalization reactions. Standard carbonyl chemistry, such as reduction and nucleophilic addition, can be applied to this scaffold. For instance, the ketone can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. smolecule.com

Furthermore, the carbonyl group can participate in condensation reactions. An example is the aldol (B89426) condensation with benzaldehyde, which, under basic conditions, can lead to the formation of a naphthol derivative through subsequent isomerization of the exocyclic double bond. csic.es

Reactions Involving the α-Positions of this compound

The α-positions to the carbonyl group in this compound are activated and can undergo a variety of reactions, including halogenation, alkylation, and arylation. The formation of an enolate or silyl (B83357) enol ether intermediate is a common strategy to facilitate these transformations.

For instance, α-fluoro-α-aryl-α-tetralones can be synthesized via a palladium-catalyzed α-arylation reaction of α-fluoro-tetralones with bromoarenes. sci-hub.se This highlights the ability to introduce substituents at the α-position, creating a chiral center. The synthesis of α,α-chlorofluoro-1-tetralone has been achieved by treating α-fluoro-1-tetralone with N-chlorosuccinimide (NCS) after in situ formation of the silyl enolate. nih.govscispace.com

The reactivity of the α-position is also exploited in tandem reactions. A one-pot synthesis of polysubstituted 2-tetralone (B1666913) derivatives involves an initial aldol condensation-cycloaddition sequence followed by oxidation and rearrangement. researchgate.net

Aromatic Ring Functionalization of this compound Derivatives

The aromatic ring of this compound derivatives can also be functionalized, although this is often more challenging and may require specific directing groups or reaction conditions.

While specific examples of formylation and alkylation directly on the this compound aromatic ring are not extensively documented in the provided results, general methods for aromatic functionalization are relevant. organic-chemistry.org Friedel-Crafts type reactions could potentially be employed, but the deactivating effect of the carbonyl group and the fluorine atom would need to be considered. rsc.org The functionalization of preformed aromatic rings is a key strategy in medicinal chemistry. organic-chemistry.org

Substituted tetralones, including those derived from this compound, can be aromatized to form naphthalene (B1677914) derivatives. csic.esresearchgate.net This process can be catalyzed by acids, such as p-toluenesulfonic acid (PTSA), or by metal catalysts. csic.es For example, the aromatization of 2-(methoxycarbonyl)-α-tetralones can be achieved using either copper(I) iodide or palladium catalysts to yield methyl 1-hydroxy-2-naphthoates. ua.es A 7-fluoro-substituted α-tetralone derivative was successfully aromatized using this method. ua.es The choice of catalyst can influence the reaction yield. ua.es

The following table summarizes the yields of aromatization for a 7-fluoro-substituted α-tetralone derivative using different catalysts.

| Catalyst System | Yield (%) |

| CuI, Cs₂CO₃, 1,4-dioxane | 77 |

| Pd₂(dba)₃, K₃PO₄, toluene | 53 |

| Data sourced from a study on the aromatization of 2-(methoxycarbonyl)tetralones. ua.es |

Formylation and Alkylation Reactions

Stereochemical Aspects and Enantiocontrol in this compound Reactions

The synthesis of enantiomerically pure fluorinated compounds is of significant interest due to their applications in medicinal chemistry. nih.gov Reactions involving this compound and its derivatives can be controlled to produce specific stereoisomers.

Chiral auxiliaries and asymmetric catalysis are powerful tools for controlling the stereochemical outcome of reactions involving fluorinated tetralones. bioorganica.com.uapurdue.educyu.fr The diastereoselective electrophilic fluorination of carbonyl compounds often relies on chiral auxiliaries to control the facial selectivity of the enolate intermediate. nih.gov

In the context of α-halogenation, an enantioselective synthesis of α,α-chlorofluoro-1-tetralone was achieved using a chiral α,α-dichloromalonate. nih.govscispace.com The reaction of a tert-butyldimethylsilyl enolate with the chiral malonate yielded the desired product with good enantiomeric ratio. nih.govscispace.com Subsequent nucleophilic substitution reactions on this chiral scaffold proceeded with retention of optical purity, indicating a rigorous SN2 mechanism. nih.govscispace.com

The development of chiral catalysts for the enantioselective functionalization of tetralone systems is an active area of research. researchgate.net While the provided search results focus more on α-substituted tetralones, the principles of using chiral ligands with metal catalysts or organocatalysis are broadly applicable to fluorinated tetralone systems. nih.govrsc.org

Diastereoselective and Enantioselective Approaches

The synthesis of chiral molecules with high levels of stereocontrol is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals and other biologically active compounds. For this compound and its derivatives, both diastereoselective and enantioselective methods have been explored to introduce and control stereocenters. These approaches often rely on the use of chiral auxiliaries, catalysts, or reagents to influence the stereochemical outcome of a reaction. numberanalytics.com

A key strategy in asymmetric synthesis is the reaction of a prochiral substrate with a chiral reagent or catalyst. In the context of this compound, this can involve reactions at the ketone or at the alpha-carbon, leading to the formation of new stereocenters.

Organocatalytic Asymmetric Synthesis

Organocatalysis has emerged as a powerful tool for the enantioselective transformation of carbonyl compounds. In one study, the potential of organocatalysis was explored for the asymmetric functionalization of α-fluoro ketones. Preliminary investigations into the reaction of 1-fluoro-2-tetralone with oxetanyl alkenes using various thiourea (B124793) and squaramide catalysts showed promise. nih.gov Specifically, using 10 mol % of a squaramide catalyst, an oxetane (B1205548) product was formed in 84% yield with an 87% enantiomeric excess (ee). nih.gov This highlights the potential of organocatalysis to generate chiral fluorinated tetrasubstituted carbon centers. nih.gov

| Catalyst | Product | Yield (%) | ee (%) |

| Squaramide V | Oxetane 8a | 84 | 87 |

| Reaction conditions involved 1-fluoro-2-tetralone and an oxetanyl alkene with 10 mol % of the catalyst. nih.gov |

Palladium-Catalyzed Enantioselective Allylation

Palladium-catalyzed enantioselective allylation of prochiral enolates is a well-established method for creating chiral quaternary centers. Research has demonstrated the application of this methodology to 2-fluoro-1-tetralone derivatives. rsc.org The reaction of the corresponding silyl enol ether in the presence of a palladium catalyst and a chiral phosphine (B1218219) ligand, (S)-t-Bu-PHOX, afforded the allylated product in good yield and high enantioselectivity. rsc.org For instance, (R)-2-allyl-2-fluoro-1-tetralone was synthesized with a 91% ee. rsc.org Interestingly, the study noted that the optimal ligand-to-palladium ratio could be influenced by the presence of the fluorine atom. rsc.org

| Substrate | Ligand | L/Pd Ratio | Yield (%) | ee (%) |

| 2-Fluoro-1-tetralone derivative | (S)-t-Bu-PHOX | 1:4 | 79 | 91 |

| 2-Fluoro-1-tetralone derivative | (S)-t-Bu-PHOX | 1.25:1 | 91 | 91 |

| Data from the enantioselective allylation of fluorinated tetralone precursors. rsc.org |

Asymmetric Reduction

The asymmetric reduction of the ketone functionality in tetralones is a common strategy to produce chiral alcohols, which are valuable synthetic intermediates. A patented process describes the asymmetric reduction of a racemic substituted tetralone using a chiral oxazaborolidine catalyst. google.com This reduction yields a mixture of diastereomeric cis and trans alcohols. google.com These alcohols can then be separated and the desired enantiomer can be obtained through oxidation of the unwanted isomer and subsequent racemization to be recycled. google.com While this specific patent does not focus on this compound, the principles of asymmetric reduction using chiral catalysts are broadly applicable to tetralone systems.

Phase-Transfer Catalysis

Asymmetric phase-transfer catalysis (PTC) is another effective method for the enantioselective alkylation of carbonyl compounds. Research on the alkylation of 1-methyl-7-methoxy-2-tetralone using cinchona alkaloid-derived quaternary ammonium (B1175870) salts as phase-transfer catalysts has been reported. beilstein-journals.org By screening various catalysts, an optimized system was developed that provided the desired alkylated product with good yield and enantioselectivity. beilstein-journals.org For example, using a p-CF3 substituted benzyl (B1604629) cinchonidinium bromide catalyst, the product was obtained with an 83:17 enantiomeric ratio. beilstein-journals.org This approach demonstrates the utility of PTC in establishing chirality at the α-position of tetralones.

Diastereoselective Reactions

In addition to creating a single stereocenter, methods for the diastereoselective synthesis of tetralone derivatives with multiple stereocenters have been developed. One such approach involves a tandem Michael reaction and ipso-substitution of a nitro group in 2'-nitrochalcones to produce 1-tetralones with two adjacent chiral centers with high diastereoselectivity. researchgate.net Another example is the diastereoselective synthesis of chroman-fused tetralins, where an intramolecular Friedel–Crafts epoxy–arene cyclization of a 1-tetralone-derived glycidyl (B131873) ether proceeded with complete cis-diastereoselectivity. semanticscholar.org These examples, while not directly involving this compound, illustrate powerful strategies for controlling diastereoselectivity in the synthesis of complex tetralone-based structures.

Advanced Applications of 8 Fluoro 2 Tetralone in Synthetic Chemistry and Chemical Biology

8-Fluoro-2-tetralone as a Key Intermediate in Complex Molecule Synthesis

The chemical reactivity of the tetralone scaffold makes it a suitable starting material for a diverse range of complex molecules, including synthetic heterocyclic compounds and pharmaceuticals. eurekaselect.comresearchgate.net Chemists utilize the 2-tetralone (B1666913) structure as a versatile building block, employing various synthetic strategies such as Suzuki coupling to create more complex derivatives like 8-aryl-2-tetralones. nih.govacs.org The presence of the ketone group and the aromatic ring allows for a wide array of chemical transformations, facilitating the construction of intricate molecular architectures. beilstein-journals.org

The tetralone framework is a cornerstone in the synthesis of numerous therapeutically functional compounds. eurekaselect.comresearchgate.net It is a key building block for producing molecules with applications as antidepressants, acetylcholinesterase inhibitors for Alzheimer's disease, and alkaloids with potential antitumor activity. eurekaselect.comresearchgate.net

The introduction of a fluorine atom, as in this compound, is a common strategy in drug design to improve a compound's pharmacological profile. researchgate.net This has led to its use as an intermediate in the synthesis of various pharmaceuticals. chemimpex.com For instance, tetralone-based amines have been developed for the treatment of central nervous system (CNS) disorders, including depression and Parkinson's disease. google.com The fundamental tetralone motif is also a key scaffold in the synthesis of tetrahydroisoquinoline (THIQ) alkaloids, a prominent family of natural products that exhibit a wide range of biological activities and therapeutic potential. acs.org The development of novel synthetic methods provides access to a library of natural product analogues, which is of great interest to medicinal chemists. acs.org

Tetralones are frequently used as precursors in the total synthesis of natural products and their derivatives. semanticscholar.orgresearchgate.net Their established chemical scaffold provides a reliable starting point for constructing complex natural structures. semanticscholar.org

A notable application is in the synthesis of analogues of podophyllotoxin, a naturally occurring compound known for its antimitotic properties. researchgate.neteurjchem.com By modifying the core structure, researchers have created new tetralone acids as analogues to explore different biological activities. eurjchem.com Another significant example is the synthesis of 8-fluororhein, an analogue of the osteoarthritis drug rhein. rsc.orgrsc.org This synthesis, while starting from the related 8-fluoro-5-methoxy-1-tetralone, demonstrates the principle of using a fluorinated tetralone core to build analogues of complex natural products. rsc.org Furthermore, tetralone analogs of abscisic acid, a plant hormone, have been synthesized and show high biological activity and greater persistence than the natural compound. researchgate.net

Precursor for Therapeutically Relevant Scaffolds

Investigational Pharmaceutical and Agrochemical Applications Deriving from this compound

The unique properties of the this compound scaffold have prompted its investigation in various pharmaceutical applications, leading to the development of novel agents with potential therapeutic benefits.

The tetralone ring is a structural feature in several clinically used anticancer drugs, including anthracycline antibiotics. nih.gov The introduction of a fluorine atom into the tetralone structure is a strategy explored for creating new anti-proliferative agents. researchgate.netsci-hub.se

In one study, a series of α-fluoro-α-aryl-α-tetralones were synthesized and tested for their in vitro anti-proliferative effects against human breast cancer and leukemia cell lines. sci-hub.se Several of these fluorinated compounds proved effective in both cancer models. sci-hub.se Notably, compound 8a , which contains a fluorine atom, demonstrated significant anti-proliferative activity against a multidrug-resistant breast cancer cell line and showed the highest selectivity. sci-hub.se This suggests that the fluorine atom may contribute to the compound's toxicity toward breast cancer cells. sci-hub.se Compound 8a was also among the most promising compounds against chronic myeloid leukemia cells. sci-hub.se

| Compound | MCF-7 (Breast Cancer) | FEPS (Chronic Myeloid Leukemia - Multidrug Resistant) | Selectivity Index (MCF-7) |

|---|---|---|---|

| 8a | 60.30 ± 7.41 | < 30 | 3.91 |

| 8b | - | < 30 | - |

Tetralone derivatives are actively being investigated for their potential in treating disorders of the central nervous system (CNS). nih.govgoogle.comnih.gov The tetralone scaffold is the basis for novel amines designed for the treatment of conditions such as depression, attention deficit hyperactivity disorder (ADHD), Parkinson's disease, and Alzheimer's disease. google.com

In the context of Alzheimer's disease, a series of α,β-unsaturated carbonyl-based tetralone derivatives were evaluated for their neuroprotective effects. nih.gov Research has focused on designing multifunctional agents that can target several pathways involved in neurodegeneration. nih.gov The study found that several compounds were protective against amyloid-β-induced neuronal cell death. nih.gov The lead compound, 3f , demonstrated potent inhibitory activity against monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), both key targets in Alzheimer's therapy. nih.gov Furthermore, compound 3f was effective at disassembling amyloid-β fibrils. nih.gov

| Target | Activity (IC₅₀ in µM) |

|---|---|

| Acetylcholinesterase (AChE) | 0.045 ± 0.02 |

| Monoamine Oxidase B (MAO-B) | 0.88 ± 0.12 |

A specific application highlighting the utility of fluorinated tetralones is the synthesis of 8-fluororhein, an analogue of rhein, a compound investigated for the treatment of osteoarthritis. rsc.org The synthesis starts with a related compound, 8-fluoro-5-methoxy-1-tetralone, which undergoes a multi-step process. rsc.orgrsc.org The key steps in the synthesis include formylation, aromatization, and alkylation to produce an 8-fluoro-1-isopropoxy-5-methoxy-2-naphthaldehyde intermediate. rsc.org This is followed by a condensation reaction, cyclization, and methylation. rsc.org The final steps involve the removal of protecting groups and an oxidation reaction to yield the target molecule, 8-fluororhein. rsc.org This synthetic route exemplifies how the fluorinated tetralone scaffold can be chemically manipulated to produce complex, bioactive analogues of natural products. rsc.org

Role in CNS Disorder Research and Related Intermediates

Impact of Fluorine Substitution on Reactivity and Biological Activity in Tetralone Derivatives

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, capable of profoundly altering the parent compound's physicochemical and biological properties. cas.cn The unique characteristics of fluorine, including its small atomic radius, high electronegativity, and the strength of the carbon-fluorine bond, make it a powerful tool for fine-tuning molecular behavior. cas.cn In the context of the tetralone scaffold, a bicyclic structure fundamental to many biologically active compounds, fluorine substitution has been shown to significantly impact both chemical reactivity and pharmacological profiles. cymitquimica.comresearchgate.net

Impact on Chemical Reactivity

The introduction of a fluorine atom onto the tetralone ring system, as in this compound, imparts significant changes to the molecule's electronic properties, thereby influencing its reactivity. The high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect, which can modulate the reactivity of nearby functional groups. cymitquimica.com

Ketone and Enol Chemistry: The fluorine substituent can influence the keto-enol tautomerism of the tetralone. researchgate.net Kinetic studies on related fluorinated 1,3-dicarbonyl systems have shown that fluorination affects enolization rates and the nucleophilicity of the resulting enol or enolate. researchgate.net This is critical in synthetic applications where the enolate is used as a nucleophile in reactions such as alkylations and aldol (B89426) condensations. The synthesis of such fluorinated ketones often employs electrophilic fluorinating agents like Selectfluor®, which react with enol esters or silyl (B83357) enol ethers to produce α-fluoroketones. researchgate.net

Aromatic Ring Substitution: The fluorine atom deactivates the aromatic ring towards electrophilic substitution due to its inductive electron withdrawal. However, it also acts as an ortho-, para-director for upcoming substituents, a common characteristic of halogens in aromatic systems. This dual effect is crucial for planning multi-step syntheses involving further functionalization of the benzene (B151609) ring portion of the tetralone.

Detailed Research Findings on Reactivity

Research into the synthesis of fluorinated tetralones has provided quantitative insights into their reactivity. For instance, the development of catalytic asymmetric fluorination methods allows for the precise and stereocontrolled introduction of fluorine, highlighting the advanced synthetic accessibility of these compounds. acs.org The choice of fluorinating agent and reaction conditions is critical, as highly reactive reagents can be challenging to control. acs.org The development of bench-stable electrophilic fluorinating reagents such as N-fluorobenzenesulfonimide (NFSI) has been instrumental in making these syntheses more practical for the broader organic synthesis community. acs.org

| Property | Effect of Fluorine Substitution | Underlying Rationale |

|---|---|---|

| Keto-Enol Equilibrium | Influences tautomeric preference and enolization rates. researchgate.netscispace.com | Strong electron-withdrawing nature of fluorine alters the acidity of α-protons and stability of the enol/enolate form. |

| Nucleophilicity of Enolate | Generally decreases the nucleophilicity of the corresponding enolate. researchgate.net | The inductive effect of fluorine withdraws electron density, making the enolate less electron-rich and therefore less reactive towards electrophiles. |

| Electrophilic Aromatic Substitution | Deactivates the aromatic ring while directing incoming electrophiles to ortho/para positions. | Governed by the interplay between fluorine's strong inductive withdrawal (-I) and weaker resonance donation (+R) effects. |

Impact on Biological Activity

The substitution of hydrogen with fluorine is a widely used strategy in drug design to enhance a molecule's therapeutic potential. The effects are multifaceted, ranging from improved metabolic stability to enhanced target binding affinity.

Metabolic Stability and Lipophilicity: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic oxidation by cytochrome P450 enzymes. This often leads to an increased biological half-life of the drug molecule. cymitquimica.com Furthermore, fluorine substitution typically increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier. cymitquimica.com

Target Binding and Selectivity: A fluorine atom can engage in unique, non-covalent interactions with biological targets, including hydrogen bonds and dipole-dipole interactions, which can enhance binding affinity and selectivity. Altering the electronic environment of the tetralone core can strengthen or modify interactions with specific amino acid residues within a protein's binding pocket.

Detailed Research Findings on Biological Activity

Specific studies on fluorinated tetralone derivatives have demonstrated their potential as potent bioactive agents. A prominent area of investigation is their role as inhibitors of monoamine oxidase (MAO) enzymes, which are significant targets for the treatment of neurodegenerative disorders like Parkinson's disease and depression. nih.gov

MAO Inhibition: Research has shown that halogen substitution on the 1-tetralone (B52770) ring is beneficial for MAO-B inhibition. nih.gov For instance, para-halogen substitution (including fluorine) on a benzyloxy side chain attached to the tetralone core resulted in compounds with submicromolar inhibition constants (IC₅₀ < 0.035 µM) for MAO-B. nih.gov Specifically, substitution at the C7 position of 1-tetralones generally yields better MAO inhibition than substitution at the C6 position. nih.gov While this data is for 1-tetralones, it underscores the principle that the position of fluorine substitution is critical for optimizing biological activity. These findings suggest that this compound could be a valuable scaffold for developing novel MAO inhibitors.

| Biological Property | Effect of Fluorine Substitution on Tetralones | Example/Application Area |

|---|---|---|

| Enzyme Inhibition | Can significantly enhance inhibitory potency and selectivity. | Halogenated 1-tetralone derivatives show potent inhibition of MAO-B, an enzyme implicated in Parkinson's disease. nih.gov |

| Metabolic Stability | Increases resistance to metabolic degradation, often leading to a longer half-life. cymitquimica.com | The strong C-F bond is less susceptible to cleavage by metabolic enzymes compared to a C-H bond. |

| Bioavailability | Often improves due to enhanced lipophilicity and metabolic stability. | Increased ability to pass through biological membranes facilitates absorption and distribution. |

| Receptor Binding Affinity | Can increase binding affinity through favorable electrostatic or dipolar interactions. | Potential for developing more potent and selective agents for various receptors and enzymes. |

Spectroscopic Characterization and Structural Elucidation of 8 Fluoro 2 Tetralone

Nuclear Magnetic Resonance (NMR) Spectroscopy of 8-Fluoro-2-tetralone and Its Fluorinated Analogues

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of fluorinated tetralones. wikipedia.org The presence of fluorine, with its 100% natural abundance of the ¹⁹F isotope (spin I = ½), provides a sensitive NMR probe in addition to the standard ¹H and ¹³C nuclei. wikipedia.org

¹H and ¹³C NMR Spectral Analysis

Proton (¹H) and carbon-13 (¹³C) NMR spectra offer fundamental information about the carbon-hydrogen framework of these molecules.

In the ¹H NMR spectrum of 2-fluoro-1,3-indanedione, a related fluorinated cyclic ketone, a doublet is observed at δ 5.4 ppm with a large coupling constant of ¹J(H-F) = 51.0 Hz, characteristic of a proton directly attached to a fluorine-bearing carbon. mdpi.com Aromatic protons typically appear in the range of δ 7.65–8.22 ppm. mdpi.com For 2-trifluoroacetyl-1-tetralone, the methylene (B1212753) protons of the tetralone ring appear as triplets at δ 2.75 ppm and δ 2.88 ppm, each with a coupling constant of 9.0 Hz, while the aromatic protons resonate as a multiplet between δ 7.16 and 7.87 ppm. semanticscholar.org

The ¹³C NMR spectrum is particularly informative for identifying the carbon skeleton and the influence of the electronegative fluorine atom. The carbon atom directly bonded to fluorine exhibits a large one-bond carbon-fluorine coupling constant (¹J(C-F)). For instance, in 2-fluoro-1,3-indanedione, the CF carbon appears as a doublet at δ 90.1 ppm with a ¹J(C-F) of 211.2 Hz. mdpi.com The carbonyl carbons (C=O) are also significantly affected, showing a two-bond coupling (²J(C-F)). In the same molecule, the carbonyl carbon appears as a doublet at δ 193.5 ppm with a ²J(C-F) of 24.0 Hz. mdpi.com In trifluoroacetylated derivatives, the trifluoromethyl (CF₃) group shows a characteristic quartet in the ¹³C NMR spectrum due to coupling with the three fluorine atoms, with a large ¹J(C-F) typically around 285 Hz. semanticscholar.org The chemical shifts of carbons in the aromatic ring are also influenced by the fluorine substituent. libretexts.org

| Compound | Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| 2-Fluoro-1,3-indanedione mdpi.com | ¹H | 5.4 | ¹J(H-F) = 51.0 | CHF |

| 7.65–8.22 | - | Aromatic-H | ||

| ¹³C | 90.1 | ¹J(C-F) = 211.2 | CF | |

| 193.5 | ²J(C-F) = 24.0 | C=O | ||

| 2-Trifluoroacetyl-1-tetralone semanticscholar.org | ¹H | 2.75, 2.88 | J = 9.0 | CH₂ |

| 7.16–7.87 | - | Aromatic-H | ||

| ¹³C | 117.5 | ¹J(C-F) = 285 | CF₃ | |

| 174.8 | ²J(C-F) = 35 | C-CF₃ |

¹⁹F NMR Chemical Shifts and Coupling Constants

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique for characterizing fluorinated compounds due to the wide range of chemical shifts and the prevalence of through-bond spin-spin coupling. wikipedia.orglcms.cz The chemical shifts in ¹⁹F NMR are typically reported relative to a standard, such as CFCl₃. ucsb.edu

For 2-fluoro-1,3-indanedione, the ¹⁹F NMR spectrum shows a doublet at δ -207.3 ppm, with the splitting arising from the coupling to the geminal proton (¹J(F-H) = 51.1 Hz). mdpi.com In compounds containing a trifluoromethyl group, such as 2-trifluoroacetyl-1-tetralone, a singlet is typically observed for the three equivalent fluorine atoms. For this compound, the ¹⁹F chemical shift is reported at δ -70.61 ppm. semanticscholar.org Long-range ¹⁹F-¹⁹F and ¹⁹F-¹H couplings are also commonly observed and provide valuable structural information. wikipedia.org For example, in 2-fluoro-2-(2'-fluoro-3'-oxoindenyl)-1,3-indanedione, two distinct fluorine signals are observed at δ -137.3 ppm and δ -176.7 ppm. semanticscholar.org

| Compound | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| 2-Fluoro-1,3-indanedione mdpi.com | -207.3 (d) | ¹J(F-H) = 51.1 | CF |

| 2-Trifluoroacetyl-1-tetralone semanticscholar.org | -70.61 (s) | - | CF₃ |

| 2-Fluoro-2-(2'-fluoro-3'-oxoindenyl)-1,3-indanedione semanticscholar.org | -137.3 (s) | - | CF |

| -176.7 (s) | - |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the principal functional groups within a molecule. spectroscopyonline.com In the context of this compound and its analogues, IR spectra provide clear evidence for the carbonyl group and the carbon-fluorine bond. nist.gov

The most characteristic absorption for these ketones is the strong carbonyl (C=O) stretching vibration, which typically appears in the region of 1680–1710 cm⁻¹. For β-tetralone, a non-fluorinated analogue, this peak is observed at 1710 cm⁻¹. prepchem.comchemicalbook.com In fluorinated derivatives, the position of this band can be influenced by the electronegativity of the fluorine atom. For example, in 2-fluoro-1,3-indanedione, the carbonyl stretch is found at a higher frequency. The carbon-fluorine (C-F) stretching vibration is another key diagnostic peak, although it can sometimes be more difficult to assign definitively as it falls in the fingerprint region (1000–1400 cm⁻¹) where many other absorptions occur. Aromatic C-H and C=C stretching vibrations are also expected in the regions of 3000–3100 cm⁻¹ and 1450–1600 cm⁻¹, respectively. spectroscopyonline.com

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Example Compound and Observed Frequency (cm⁻¹) |

|---|---|---|---|

| Carbonyl | C=O Stretch | 1680–1710 | β-Tetralone: 1710 prepchem.com |

| Aromatic | C=C Stretch | 1450–1600 | β-Tetralone: 1575, 1510 prepchem.com |

| Alkyl | C-H Stretch | 2840–3000 | β-Tetralone: 2980, 2905, 2840 prepchem.com |

| Aromatic | C-H Stretch | 3000–3100 | β-Tetralone: 3030 prepchem.com |

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of a compound, which helps to confirm its molecular formula and structure. mdpi.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition. semanticscholar.orgrsc.org

For fluorinated tetralone derivatives, the molecular ion peak (M⁺) is typically observed. For example, the HRMS (ESI+) for 2-fluoro-1,3-indanedione shows a calculated mass of 164.02740 for [M+H]⁺, with a found value of 164.027580. mdpi.com Similarly, for 2-trifluoroacetyl-1-tetralone, the calculated mass for [M+H]⁺ is 242.04470, and the found value is 242.04436. semanticscholar.org The fragmentation patterns can also provide structural insights, often involving the loss of small molecules like CO or fragments related to the fluorine-containing groups.

Crystallographic Analysis of this compound Derivatives

Analysis of Bond Lengths, Angles, and Dihedral Angles

For instance, studies on related compounds, such as 2-fluoro-2-(4-nitrophenyl)-1-tetralone, have involved single-crystal X-ray diffraction to determine their molecular geometry. rsc.org In such analyses, the crystal structure is solved and refined to yield detailed information on atomic coordinates, from which bond lengths, angles, and dihedral angles are calculated. rsc.org This process provides valuable insights into the effects of substituents on the conformation of the tetralone ring system.

Research on other derivatives like 2-trifluoroacetyl-1-tetralone has also utilized crystallographic methods to investigate solid-state structural features. mdpi.comsemanticscholar.org These studies reveal how different functional groups influence the planarity and conformation of the molecule. mdpi.comsemanticscholar.org However, the substitution pattern in these analogs differs significantly from this compound, meaning their structural data cannot be directly extrapolated to the target compound.

To provide a comprehensive analysis as requested, experimental determination of the crystal structure of this compound via techniques such as X-ray crystallography would be necessary. Such an analysis would yield precise data for the following tables.

Hypothetical Data Tables:

The following tables are presented as a template for the type of data that would be obtained from a crystallographic analysis of this compound. The values are placeholders and should not be considered actual experimental data.

Table 1: Selected Bond Lengths for this compound (Å)

| Atom 1 | Atom 2 | Bond Length (Å) |

|---|---|---|

| F | C8 | - |

| O1 | C2 | - |

| C1 | C2 | - |

| C2 | C3 | - |

| C3 | C4 | - |

| C4 | C4a | - |

| C4a | C5 | - |

| C5 | C6 | - |

| C6 | C7 | - |

| C7 | C8 | - |

| C8 | C8a | - |

| C8a | C1 | - |

Table 2: Selected Bond Angles for this compound (°)

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

|---|---|---|---|

| F | C8 | C7 | - |

| F | C8 | C8a | - |

| O1 | C2 | C1 | - |

| O1 | C2 | C3 | - |

| C1 | C2 | C3 | - |

| C2 | C3 | C4 | - |

| C3 | C4 | C4a | - |

| C4 | C4a | C5 | - |

| C4 | C4a | C8a | - |

| C5 | C4a | C8a | - |

| C4a | C5 | C6 | - |

| C5 | C6 | C7 | - |

| C6 | C7 | C8 | - |

| C7 | C8 | C8a | - |

| C1 | C8a | C4a | - |

| C1 | C8a | C8 | - |

Table 3: Selected Dihedral Angles for this compound (°)

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Dihedral Angle (°) |

|---|---|---|---|---|

| C8a | C1 | C2 | C3 | - |

| C1 | C2 | C3 | C4 | - |

| C2 | C3 | C4 | C4a | - |

| C3 | C4 | C4a | C8a | - |

| C4 | C4a | C8a | C1 | - |

| C2 | C1 | C8a | C4a | - |

| F | C8 | C8a | C4a | - |

Without experimental data from techniques like X-ray crystallography for this compound, a definitive analysis of its bond lengths, angles, and dihedral angles remains speculative.

Computational and Theoretical Studies on 8 Fluoro 2 Tetralone

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in exploring the fundamental properties of 8-fluoro-2-tetralone.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Properties

The introduction of a fluorine atom can impact the lipophilicity and metabolic stability of the molecule, which are important factors in drug design. researchgate.net The electron-withdrawing nature of fluorine can also affect the electrophilicity of the carbonyl group.

Table 1: Calculated Electronic Properties of a Fluorinated Tetralone Derivative

| Property | Value |

| Total Dipole Moment (TDM) | Enhanced with fluorination |

| HOMO/LUMO Band Gap (ΔE) | Modified by fluorination |

Note: Specific values for this compound require dedicated DFT calculations, but general trends can be inferred from studies on related fluorinated compounds. nih.gov

Computational Analysis of Reaction Mechanisms Involving this compound

Computational analysis is used to investigate the mechanisms of chemical reactions involving this compound. chemrxiv.org This includes studying transition states and reaction energy profiles to understand how the compound participates in various chemical transformations. acs.org For example, in reactions like α-arylation, computational models can help predict the stereoselectivity and efficiency of the process. acs.org Understanding these mechanisms is vital for the synthesis of derivatives of this compound with desired chemical structures. nih.gov

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are utilized to study the conformational flexibility of this compound. The tetralone scaffold is not planar and can adopt different conformations. Conformational analysis helps identify the most stable conformations and the energy barriers between them. liverpool.ac.uk This information is critical for understanding how the molecule might interact with biological targets, as the conformation can significantly influence binding affinity. csic.es

In Silico Prediction of Structure-Activity Relationships for this compound Derivatives

In silico methods are employed to predict the structure-activity relationships (SAR) of derivatives of this compound. rsc.org By computationally generating a library of related compounds with different substituents, researchers can screen for potential biological activity. nih.gov These studies correlate specific structural features with predicted activity, guiding the synthesis of new compounds with enhanced therapeutic potential. For example, the substitution pattern on the tetralone ring can significantly influence the biological effects of the resulting molecules. acs.org

Theoretical Studies on Physicochemical Descriptors and Bioactivity Profiles

Theoretical calculations are used to determine various physicochemical descriptors for this compound and its derivatives. sci-hub.se These descriptors, such as lipophilicity (logP), polar surface area (PSA), and molecular weight, are important for predicting the pharmacokinetic properties of a compound (absorption, distribution, metabolism, and excretion - ADME). researchgate.netsci-hub.se Bioactivity profiles can also be predicted by comparing the calculated properties of this compound derivatives with those of known bioactive molecules. dergipark.org.trresearchgate.net

Table 2: Predicted Physicochemical Properties for Tetralone Derivatives

| Descriptor | Predicted Value Range | Importance |

| Polar Surface Area (PSA) | 26.30 Ų (for similar compounds) sci-hub.se | Influences membrane permeability |

| Hydrogen Bond Acceptors (HBA) | 2 (for similar compounds) sci-hub.se | Affects solubility and binding |

Note: These values are based on studies of similar α-fluoro-α-aryl-α-tetralone derivatives and provide an estimation for related compounds. sci-hub.se

Future Perspectives and Research Trajectories for 8 Fluoro 2 Tetralone

Development of Green Chemistry Approaches for 8-Fluoro-2-tetralone Synthesis

Future synthetic research on this compound will likely prioritize the development of environmentally benign and efficient methodologies. Green chemistry principles, such as atom economy, the use of safer solvents, and energy efficiency, are becoming increasingly important in chemical synthesis.

Current and Prospective Green Synthetic Strategies:

Photocatalysis: Visible-light-induced reactions offer a sustainable alternative to traditional thermal methods. A promising approach could involve the photocatalyst-enabled radical cascade cyclization of inactive alkenes with bromodifluoroacetamides to construct the fluorinated tetralone core. acs.org This metal-free method aligns with green chemistry principles by operating under mild conditions. acs.org

Electrochemical Fluorination: The use of electrochemical methods with safer fluorinating agents is a growing area of interest. Recently, a new fluorinating quaternary ammonium (B1175870) complex, Bu4NF(HFIP)3, was developed from potassium fluoride (B91410) (KF), a safe and affordable salt. eurekalert.org This complex is highly effective in electrochemical fluorination and could potentially be adapted for the synthesis of this compound, avoiding hazardous fluorinating agents. eurekalert.org

Catalytic Enantioselective Fluorination: For the synthesis of chiral derivatives of this compound, the development of catalytic enantioselective fluorination methods is crucial. The use of chiral catalysts, such as those derived from cinchonine (B1669041) in combination with electrophilic fluorinating agents like Selectfluor™, has shown success in the enantioselective fluorination of α-aryl-tetralones. researchgate.net Future research could focus on adapting these methods for the specific synthesis of enantiomerically pure this compound derivatives. researchgate.net

A comparative table of potential green synthesis methods is presented below.

| Synthesis Approach | Potential Advantages | Key Considerations for this compound |

| Visible-Light Photocatalysis | Metal-free, mild reaction conditions, high functional group tolerance. acs.org | Substrate design to favor the desired 8-fluoro substitution pattern. |

| Electrochemical Synthesis | Use of safer fluoride sources like KF, reduced waste. eurekalert.org | Optimization of electrolyte and electrode materials for efficient fluorination. |

| Enzyme-Mediated Synthesis | High selectivity (chemo-, regio-, and stereo-), mild conditions. | Identification or engineering of enzymes capable of acting on fluorinated substrates. |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, often higher yields. sci-hub.se | Solvent choice and control of reaction parameters to avoid side reactions. |

Exploration of Novel Catalytic Reactions with this compound

The presence of both a ketone functionality and a fluorine-substituted aromatic ring in this compound makes it a versatile substrate for a variety of catalytic transformations. Future research is expected to explore its reactivity in novel catalytic systems to generate a diverse range of derivatives.

Potential Catalytic Applications:

Asymmetric Hydrogenation: The ketone group of this compound can be a target for catalytic asymmetric hydrogenation to produce chiral 8-fluoro-2-tetralols. These chiral alcohols are valuable building blocks for the synthesis of biologically active molecules.

Cross-Coupling Reactions: The aromatic ring of this compound could be further functionalized through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions would allow for the introduction of a wide array of substituents, leading to a library of novel compounds for screening in different applications. acs.org

C-H Activation: Direct C-H activation/functionalization of the tetralone backbone represents a highly atom-economical approach to introduce new functional groups. Future studies may focus on developing regioselective C-H activation methods catalyzed by transition metals like palladium, rhodium, or ruthenium.

A table summarizing potential catalytic transformations is provided below.

| Reaction Type | Catalyst Type | Potential Products | Research Focus |

| Asymmetric Hydrogenation | Chiral Ru- or Rh-complexes | Enantiomerically enriched 8-fluoro-2-tetralols | High enantioselectivity and diastereoselectivity. |

| Suzuki Coupling | Palladium-NHC complexes | 8-Fluoro-2-tetralones with aryl or vinyl substituents | Mild reaction conditions and broad substrate scope. acs.org |

| Buchwald-Hartwig Amination | Palladium-phosphine complexes | Aminated this compound derivatives | Synthesis of novel nitrogen-containing heterocyclic systems. |

| α-Arylation | Palladium catalysts | 2-Aryl-8-fluoro-2-tetralone derivatives | Access to complex molecular architectures for drug discovery. sci-hub.se |

Application in New Material Science

The incorporation of fluorine atoms into polymers and other materials can significantly enhance their properties, including thermal stability, chemical resistance, and hydrophobicity. this compound could serve as a valuable monomer or building block for the synthesis of novel fluorinated materials.

Potential Material Science Applications:

Fluorinated Polymers: this compound could be used to synthesize novel fluorinated polymers with unique properties. rsc.org For instance, it could be incorporated into polyesters or polyamides via reactions involving its ketone or potential derivative functional groups. The resulting polymers may exhibit enhanced thermal stability and desirable optical properties.

Functional Coatings: The hydrophobicity imparted by the fluorine atom makes this compound derivatives interesting candidates for the development of functional coatings with water-repellent or anti-fouling properties.

Organic Electronics: The electronic properties of the fluorinated tetralone scaffold could be exploited in the design of new organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The fluorine substituent can influence the energy levels of the molecular orbitals, which is a critical factor in the performance of these devices.

A table outlining potential applications in material science is detailed below.

| Material Type | Potential Property Enhancement | Example Application |

| Fluorinated Polyesters | Increased thermal stability, chemical resistance, hydrophobicity. | High-performance engineering plastics, specialty films. |

| Polymer Coatings | Low surface energy, water and oil repellency. | Anti-graffiti coatings, self-cleaning surfaces. |

| Organic Semiconductors | Modified electronic properties, improved charge transport. | Active layers in OLEDs and OFETs. |

Advanced Studies in Chemical Biology and Drug Design Utilizing this compound Scaffolds

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to improve metabolic stability, binding affinity, and bioavailability. cymitquimica.com The this compound scaffold holds promise for the development of novel therapeutic agents.

Prospective Research in Chemical Biology and Drug Design:

Enzyme Inhibitors: The tetralone core is present in various biologically active compounds. researchgate.net Derivatives of this compound could be designed as inhibitors of specific enzymes, where the fluorine atom could enhance binding interactions with the target protein.

Central Nervous System (CNS) Agents: The lipophilicity of the fluorinated tetralone scaffold may facilitate crossing the blood-brain barrier, making it a promising platform for the design of novel CNS-active agents.

Anticancer Agents: Fluorinated compounds have a significant history in cancer chemotherapy. The this compound scaffold could be elaborated to generate novel compounds with antiproliferative activity. For instance, α-aryl-α-fluoro-α-tetralones have been synthesized and evaluated for their in vitro anti-proliferative effects against human cancer cell lines. sci-hub.se

A table summarizing potential research directions in chemical biology and drug design is presented below.

| Therapeutic Area | Potential Mechanism of Action | Rationale for this compound Scaffold |

| Oncology | Inhibition of kinases or other cancer-related enzymes. | Fluorine can enhance binding affinity and metabolic stability. sci-hub.se |

| Neuroscience | Modulation of neurotransmitter receptors or transporters. | Increased lipophilicity may improve CNS penetration. |

| Infectious Diseases | Inhibition of essential microbial enzymes. | The scaffold can be decorated with various functional groups to target specific pathogens. |

| Inflammation | Inhibition of inflammatory enzymes like COX or LOX. | 6-Fluoro-2-tetralone is a key intermediate for anti-inflammatory drugs. chemimpex.com |

Q & A

Q. What are the best practices for presenting this compound data in a manuscript to facilitate peer review?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.